
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Cancer Treatment
GSK-3β inhibitors have emerged as promising candidates for cancer therapy. By targeting GSK-3β, these inhibitors can influence critical cellular processes, including cell proliferation, apoptosis, and metastasis. In particular, small-molecule GSK-3β inhibitors have been investigated for their effects in cancer treatment . These compounds hold potential for disrupting cancer cell growth and enhancing the efficacy of existing therapies.
Alzheimer’s Disease (AD)
GSK-3β plays a pivotal role in cognitive function and has been implicated in neurodegenerative diseases such as AD. Inhibiting GSK-3β may improve memory deficits and cognitive function in aging mouse models . Researchers are exploring GSK-3β inhibitors as a strategy to mitigate AD-related pathology, including β-amyloid formation and tau hyperphosphorylation .
Parkinson’s Disease
GSK-3β inhibition has shown promise in treating Parkinson’s disease. In particular, it enhances the cytotoxic activity of natural killer (NK) cells against acute myeloid leukemia (AML) cells . This suggests a potential role in modulating immune responses and neuroprotection.
Inflammation
Inhibition of GSK-3β has been associated with anti-inflammatory effects. It may suppress inflammation, protect lung tissue from acute injury, and delay pulmonary fibrosis . These findings highlight its therapeutic potential in managing inflammatory conditions.
Cardiovascular Health
GSK-3β inhibitors have implications for cardiovascular health. They are thought to reduce acute myocardial infarction and improve severe cardiac dysfunction . Further research is needed to explore their cardioprotective mechanisms.
Other Diseases
Beyond the aforementioned applications, GSK-3β inhibitors have been investigated in stroke, type-II diabetes, and other disorders. Their multi-role in hepatic glycolysis regulation, cell signaling pathways, and protein phosphorylation underscores their versatility .
作用機序
Target of Action
The primary target of the compound GSK-3beta inhibitor 11, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is the enzyme Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved multifunctional serine/threonine protein kinase that plays a central role in a wide variety of cellular processes .
Mode of Action
GSK-3beta inhibitor 11 interacts with its target by inhibiting the activity of GSK-3. This inhibition is achieved by the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates . This results in the attenuation of the signaling pathway in which GSK-3 is involved .
Biochemical Pathways
The inhibition of GSK-3 by GSK-3beta inhibitor 11 affects multiple key cell-signaling pathways. For instance, when the Wnt ligand is present, it inhibits GSK-3β on the target cell, which suppresses β-catenin phosphorylation and makes it stable in the cytoplasm . This leads to changes in gene expression and cellular responses .
Pharmacokinetics
The compound’s ability to inhibit gsk-3 suggests that it can penetrate cell membranes to reach its intracellular target
Result of Action
The inhibition of GSK-3 by GSK-3beta inhibitor 11 has several molecular and cellular effects. For example, GSK-3 inhibition reduces apoptosis, attenuates inflammation, modulates axon and dendrite growth and repair, and regulates synaptic plasticity . Moreover, GSK-3 is a central regulator of programmed cell death protein-1 (PD-1) expression, and GSK-3 inhibition may downregulate PD-1 and enhance CD8+ cytolytic T cell (CTL) function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GSK-3beta inhibitor 11. For instance, the presence of other signaling molecules, such as the Wnt ligand, can affect the compound’s ability to inhibit GSK-3 Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPQDIVHUSKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)
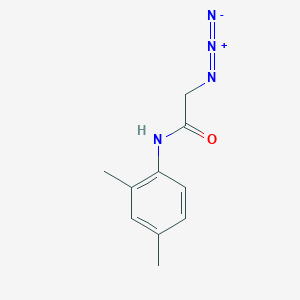
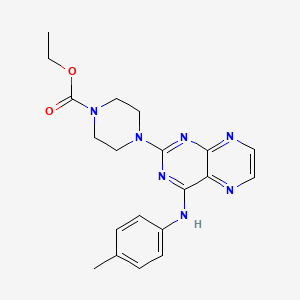
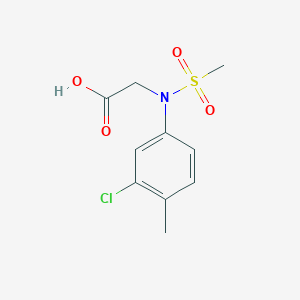
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)
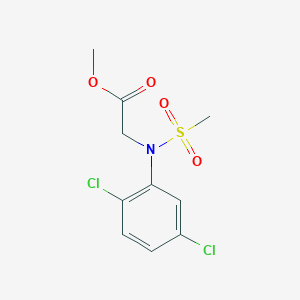
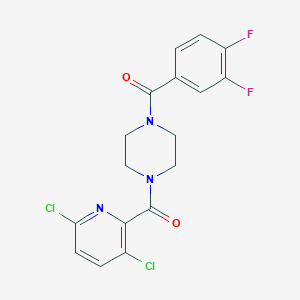
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)
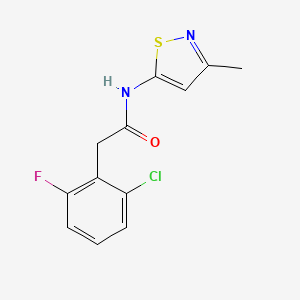
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)
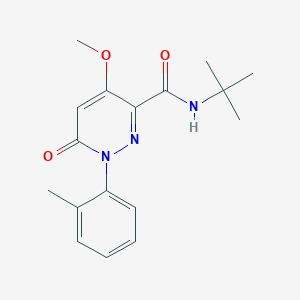
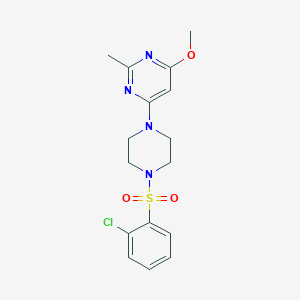
![1-[(3-Methylphenyl)carbonyl]proline](/img/structure/B2481622.png)